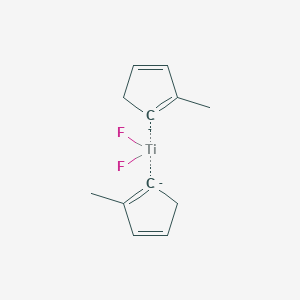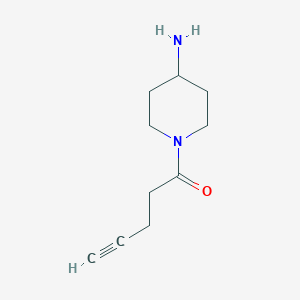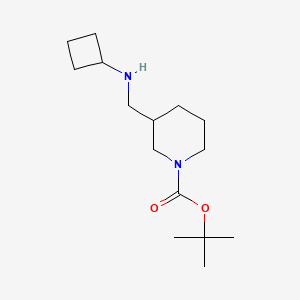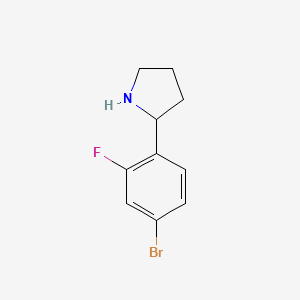
Difluorotitanium;2-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorotitanium;2-methylcyclopenta-1,3-diene is a compound that combines the unique properties of titanium with the structural characteristics of 2-methylcyclopenta-1,3-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorotitanium;2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common fluorinating agents include hydrogen fluoride or fluorine gas, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of the fluorinating agents used .
Chemical Reactions Analysis
Types of Reactions
Difluorotitanium;2-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced species.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or ozone for oxidation, reducing agents such as hydrogen gas for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
Difluorotitanium;2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including high-strength alloys and coatings
Mechanism of Action
The mechanism by which difluorotitanium;2-methylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, facilitating catalytic reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other titanium-based complexes and fluorinated cyclopentadienes, such as:
Titanocenes: Compounds like bis(cyclopentadienyl)titanium dichloride.
Zirconocenes: Analogous compounds with zirconium instead of titanium.
Fluorinated Cyclopentadienes: Compounds with different fluorine substitution patterns.
Uniqueness
Difluorotitanium;2-methylcyclopenta-1,3-diene is unique due to its specific combination of titanium and fluorinated cyclopentadiene, which imparts distinct catalytic properties and reactivity. This uniqueness makes it valuable in applications where both high reactivity and stability are required .
Properties
Molecular Formula |
C12H14F2Ti-2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
difluorotitanium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
MXWKKHXHCPOHRY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)

![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)



![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)



